molecular formula C15H12N2O B1238218 alpha-(p-Methoxyphenyl)-3-pyridineacrylonitrile CAS No. 92437-25-7

alpha-(p-Methoxyphenyl)-3-pyridineacrylonitrile

Cat. No. B1238218
CAS RN: 92437-25-7
M. Wt: 236.27 g/mol
InChI Key: RQWSCDRFGHLEGJ-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(p-Methoxyphenyl)-3-pyridineacrylonitrile is a nitrile.

Scientific Research Applications

  • Anxiogenic Properties in Pharmacology

    • Alpha-(p-Methoxyphenyl)-3-pyridineacrylonitrile, referred to as Alpha3IA in a study, demonstrates significant affinity and efficacy for GABA(A) receptors, specifically targeting alpha3 subunits over others. This compound, with its good CNS penetration, has been found to exhibit anxiogenic properties, making it a potential subject for anxiety-related pharmacological research (Atack et al., 2005).
  • Corrosion Inhibition in Material Science

    • In the field of material science, derivatives of pyridine, which include structures related to alpha-(p-Methoxyphenyl)-3-pyridineacrylonitrile, have been studied for their corrosion inhibition properties. A specific study focused on the adsorption and inhibitory effects of these compounds on steel corrosion, highlighting their potential application in protecting metals from corrosive environments (Ansari et al., 2015).
  • Antimicrobial Activity in Biomedical Research

    • In biomedical research, compounds structurally related to alpha-(p-Methoxyphenyl)-3-pyridineacrylonitrile have been synthesized and shown to exhibit antimicrobial activity. This suggests their potential application in the development of new antimicrobial agents, particularly in the fight against resistant microbial strains (Bedair et al., 2001).
  • Bioorganic Chemistry and Drug Development

    • In bioorganic chemistry, derivatives of alpha-(p-Methoxyphenyl)-3-pyridineacrylonitrile have been explored for their alpha1-adrenoceptor antagonist activity. This research contributes to the understanding of these compounds in the context of developing antiarrhythmic and antihypertensive drugs (Handzlik et al., 2008).
  • Electrochromic Device Applications in Material Science

    • In material science, specifically in the development of electrochromic devices, compounds structurally related to alpha-(p-Methoxyphenyl)-3-pyridineacrylonitrile, such as 1-(4-methoxyphenyl)-2,5-di(thiophen-2-yl)-pyrrole, have been synthesized and utilized. Their applications in high-contrast electrochromic devices showcase the potential of these compounds in advanced material applications (Su et al., 2017).

properties

CAS RN

92437-25-7

Product Name

alpha-(p-Methoxyphenyl)-3-pyridineacrylonitrile

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

(Z)-2-(4-methoxyphenyl)-3-pyridin-3-ylprop-2-enenitrile

InChI

InChI=1S/C15H12N2O/c1-18-15-6-4-13(5-7-15)14(10-16)9-12-3-2-8-17-11-12/h2-9,11H,1H3/b14-9+

InChI Key

RQWSCDRFGHLEGJ-NTEUORMPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/C2=CN=CC=C2)/C#N

SMILES

COC1=CC=C(C=C1)C(=CC2=CN=CC=C2)C#N

Canonical SMILES

COC1=CC=C(C=C1)C(=CC2=CN=CC=C2)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-(p-Methoxyphenyl)-3-pyridineacrylonitrile

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